Methyl 4-bromo-2-(methylthio)benzoate
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Overview
Description
Methyl 4-bromo-2-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol . It is a derivative of benzoic acid, featuring a bromine atom and a methylthio group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-(methylthio)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(methylthio)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-bromo-2-(methylthio)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-bromo-2-(methylthio)benzoate exerts its effects depends on the specific application. In biological systems, the compound can act as an inhibitor by covalently modifying active sites of enzymes or receptors . The bromine atom and methylthio group provide sites for nucleophilic attack, allowing the compound to form stable adducts with target molecules. This interaction can disrupt normal biological functions, making it useful in the study of enzyme mechanisms and drug development.
Comparison with Similar Compounds
- Methyl 4-bromo-2-(methylthio)benzoate
- Methyl 4-bromo-2-(ethylthio)benzoate
- Methyl 4-chloro-2-(methylthio)benzoate
- Methyl 4-bromo-2-(methylsulfonyl)benzoate
Comparison: this compound is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination provides distinct reactivity patterns compared to similar compounds. For instance, the bromine atom allows for various substitution reactions, while the methylthio group can undergo oxidation and reduction reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-bromo-2-methylsulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEWVNFFFEAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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